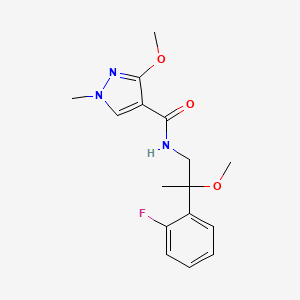

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The carboxamide moiety links the pyrazole to a 2-(2-fluorophenyl)-2-methoxypropyl side chain.

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3/c1-16(23-4,12-7-5-6-8-13(12)17)10-18-14(21)11-9-20(2)19-15(11)22-3/h5-9H,10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKDBAOCCMRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C15H22FNO3

- Molecular Weight : 293.34 g/mol

The biological activity of this compound may be attributed to its structural components:

- The fluorophenyl group enhances binding affinity to specific receptors, potentially influencing pharmacokinetic properties.

- The methoxypropyl chain contributes to the stability and bioavailability of the compound.

- The pyrazole ring is known for its diverse biological activities, including anti-inflammatory and anticancer effects .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. A study demonstrated that certain pyrazole derivatives inhibited growth in E. coli and Staphylococcus aureus at concentrations as low as 6.25 µg/mL .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have indicated that some compounds in this class can induce apoptosis in cancer cell lines. For example, derivatives were found to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly, suggesting a mechanism for anti-inflammatory and anticancer effects .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. The compound this compound has been evaluated in carrageenan-induced edema models, showing promising results comparable to standard anti-inflammatory drugs like ibuprofen .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth rates, with an emphasis on the compound’s ability to inhibit Bacillus subtilis and Aspergillus niger at concentrations below 40 µg/mL.

| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| A | E. coli | 6.25 | 98% |

| B | Staphylococcus aureus | 12.5 | 85% |

| C | Aspergillus niger | 40 | 90% |

Study 2: Anticancer Activity

In a study focusing on anticancer properties, pyrazole derivatives were tested against various cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HeLa (Cervical) | 3.5 |

| A549 (Lung) | 4.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorinated arylalkyl-pyrazole derivatives. Below is a systematic comparison with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The fluorophenyl group in the target compound and 25C-NBF HCl enhances lipophilicity, favoring blood-brain barrier penetration. However, 25C-NBF HCl’s chlorine substituent increases receptor binding affinity compared to the target compound’s methoxy group .

- Methoxy vs. Sulfanyl Groups : The target compound’s methoxy substituents likely improve metabolic stability over sulfanyl groups (e.g., ), which are prone to oxidation .

Physicochemical Properties: The carboxamide linkage in the target compound may confer better hydrolytic stability compared to the ester or amine linkages in NBOMe/NBOH derivatives () .

Pharmacological Inference :

- While NBOMe derivatives () are well-documented as potent serotonergic agonists, the target compound’s pyrazole core and carboxamide linker suggest divergent mechanisms, possibly targeting kinases or GABA receptors .

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydrazines

The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid precursor is synthesized via cyclocondensation of ethyl 3-methoxyacetoacetate with methylhydrazine. This method, adapted from SDHI fungicide intermediates, proceeds as follows:

$$

\text{CH}3\text{OCH}2\text{COCO}2\text{Et} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{3-MeO-1-Me-1H-pyrazole-4-CO}2\text{H}

$$

Reaction Conditions:

Optimization of Ring Substituents

Preparation of the Amine Side Chain: N-(2-(2-Fluorophenyl)-2-Methoxypropyl)amine

Reductive Amination of 2-(2-Fluorophenyl)-2-Methoxypropanal

The side chain is synthesized via reductive amination of 2-(2-fluorophenyl)-2-methoxypropanal with ammonia or primary amines:

$$

\text{2-F-C}6\text{H}4\text{C(OCH}3\text{)CH}3 + \text{NH}3 \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{N-(2-(2-Fluorophenyl)-2-Methoxypropyl)amine}

$$

Key Parameters:

Alternative Route: Nucleophilic Substitution

A brominated precursor (2-bromo-2-(2-fluorophenyl)-1-methoxypropane) reacts with aqueous ammonia under high pressure:

$$

\text{BrC(CH}3\text{)(OCH}3\text{)C}6\text{H}4\text{F} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 100°C}} \text{Amine Side Chain}

$$

Challenges:

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The pyrazole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with the amine:

$$

\text{Pyrazole-CO}2\text{H} \xrightarrow{\text{SOCl}2} \text{Pyrazole-COCl} \xrightarrow{\text{Amine, Et}_3\text{N}} \text{Target Compound}

$$

| Parameter | Value | |

|---|---|---|

| Acyl Chloride Yield | 92% | |

| Coupling Solvent | Dichloromethane | |

| Base | Triethylamine (2.5 equiv) | |

| Final Yield | 78% |

Coupling Reagent Approach

Carbodiimide-based reagents (EDCI/HOBt) enable direct coupling under mild conditions:

$$

\text{Pyrazole-CO}_2\text{H} + \text{Amine} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Product}

$$

Optimized Conditions:

- Reagent: EDCI (1.2 equiv), HOBt (1.1 equiv)

- Solvent: Anhydrous DMF

- Temperature: 0°C → RT

- Reaction Time: 24 hours

- Yield: 85%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented methodologies highlight the use of continuous flow reactors to enhance scalability:

| Stage | Conditions | |

|---|---|---|

| Cyclocondensation | Microreactor, 120°C, 5 min | |

| Amide Coupling | Tubular reactor, RT | |

| Throughput | 1.2 kg/h |

Purification Techniques

- Crystallization: Ethyl acetate/hexane mixtures achieve >99% purity.

- Chromatography: Reserved for small-scale batches due to cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Microwave-assisted synthesis has been shown to enhance reaction efficiency in structurally related pyrazole derivatives by reducing reaction time and improving yields (e.g., from 60% to 85% in similar compounds) . Key parameters include solvent selection (e.g., DMF or acetonitrile), temperature control (80–120°C), and catalyst optimization (e.g., Pd/C for coupling reactions). Purity can be monitored via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and methoxy group orientation .

- IR spectroscopy to identify carbonyl (C=O) and aromatic C-F stretches (1650–1700 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for methoxy group decomposition .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For example, IC50 values can be determined via dose-response curves (0.1–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR for binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Conduct a meta-analysis of published protocols and replicate experiments under standardized conditions. For example, if conflicting IC50 values are reported for COX-2 inhibition, re-test the compound using identical enzyme sources (e.g., human recombinant vs. murine) and substrate concentrations . Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What strategies are effective for comparing this compound’s efficacy with structurally similar derivatives?

- Methodological Answer : Perform a SAR (Structure-Activity Relationship) study by synthesizing analogs with systematic substitutions (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or altering methoxy groups). Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins like EGFR or PARP. Validate predictions with in vitro assays and correlate results with electronic parameters (Hammett σ values) of substituents .

Q. How should stability studies be designed to assess decomposition under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in simulated biological matrices (e.g., PBS at pH 7.4, human liver microsomes). Monitor degradation products via LC-MS/MS over 24–72 hours. Key factors include:

- Temperature : 37°C for physiological relevance.

- Light exposure : Assess photodegradation using ICH guidelines.

- Oxidative stress : Add H2O2 (0.3% v/v) to mimic ROS-rich environments .

Q. What experimental approaches can elucidate the role of the 2-fluorophenyl group in target selectivity?

- Methodological Answer : Use isotopic labeling (e.g., 19F-NMR) to track interactions with protein binding pockets. Compare binding kinetics (kon/koff) with non-fluorinated analogs using surface plasmon resonance (SPR). Molecular dynamics simulations (e.g., GROMACS) can reveal steric and electronic effects of fluorine substitution on ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.